

Birelentinib's Blood-Brain Barrier Penetration: A Technical Guide

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Compound of Interest

Compound Name: *Birelentinib*

Cat. No.: *B15580092*

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Introduction

Birelentinib (DZD8586) is a novel, orally administered, dual inhibitor of Lyn tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK). Its development marks a significant advancement in the treatment of B-cell malignancies, particularly in cases of resistance to existing BTK inhibitors and in malignancies with central nervous system (CNS) involvement. A key differentiator of **Birelentinib** is its exceptional ability to penetrate the blood-brain barrier (BBB), a critical attribute for effectively treating CNS lymphomas and preventing CNS relapse. This technical guide provides a comprehensive overview of the available data and methodologies used to characterize the BBB penetration capabilities of **Birelentinib**.

Quantitative Data Summary

The blood-brain barrier penetration of **Birelentinib** has been assessed in preclinical species and confirmed in human clinical trials. The key metric for quantifying BBB penetration is the unbound cerebrospinal fluid (CSF)-to-plasma concentration ratio ($K_{puu,CSF}$), which represents the equilibrium of the pharmacologically active, unbound drug between the systemic circulation and the CNS. A $K_{puu,CSF}$ value approaching or exceeding 1.0 is indicative of excellent BBB penetration.

Species	Model	Parameter	Value	Reference
Rat	Preclinical	K _{puu} ,CSF	1.2	[1]
Monkey	Preclinical	K _{puu} ,CSF	1.3	[1]
Human	Phase 1/2 Clinical Trial (CNS Lymphoma)	K _{puu} ,CSF	1.2, 1.21, 0.98	[2][3][4]

Experimental Protocols

While specific, detailed experimental protocols for the **Birelentinib** studies are not publicly available, this section outlines standard and widely accepted methodologies for assessing the blood-brain barrier penetration of small molecule inhibitors like **Birelentinib**.

In Vitro Permeability and Efflux Transporter Assays

Objective: To determine the passive permeability of a compound across a cell monolayer mimicking the BBB and to assess if the compound is a substrate of key efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

General Methodology:

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (for P-gp) and ABCG2 (for BCRP) are cultured on semi-permeable filter inserts in a transwell plate system. The cells are grown to form a confluent monolayer with well-established tight junctions, which is confirmed by measuring the transendothelial electrical resistance (TEER).
- Permeability Assay:
 - The test compound (**Birelentinib**) is added to the apical (donor) side of the monolayer, and the concentration of the compound that permeates to the basolateral (receiver) side is measured over time. This provides the apparent permeability coefficient in the apical-to-basolateral direction (P_{app}, A to B).

- Conversely, the compound is added to the basolateral side, and its permeation to the apical side is measured to determine the Papp in the basolateral-to-apical direction (Papp, B to A).
- Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux. Preclinical data suggests that **Birelentinib** is not significantly transported by P-gp and BCRP[1].
- Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Blood-Brain Barrier Penetration Studies in Animals

Objective: To determine the in vivo brain and CSF distribution of a compound after systemic administration in animal models.

General Methodology (Rodent and Non-Human Primate):

- Animal Models: Studies are typically conducted in rats and monkeys to assess cross-species consistency.
- Drug Administration: **Birelentinib** is administered orally or intravenously at a defined dose.
- Sample Collection: At various time points after administration, blood and cerebrospinal fluid (CSF) samples are collected. For terminal studies, brain tissue is also collected.
- Determination of Unbound Fraction: The fraction of **Birelentinib** that is not bound to proteins in both plasma (fu,plasma) and brain homogenate (fu,brain) is determined using techniques like equilibrium dialysis or ultrafiltration.
- Concentration Analysis: The total concentration of **Birelentinib** in plasma, CSF, and brain homogenate is measured by LC-MS/MS.

- Calculation of $K_{p,uu,CSF}$: The unbound CSF-to-plasma concentration ratio is calculated as:
$$K_{p,uu,CSF} = (\text{Total CSF Concentration}) / (\text{Total Plasma Concentration} * f_{u,plasma})$$

Clinical Cerebrospinal Fluid Pharmacokinetic Studies

Objective: To confirm the BBB penetration of a compound in human subjects.

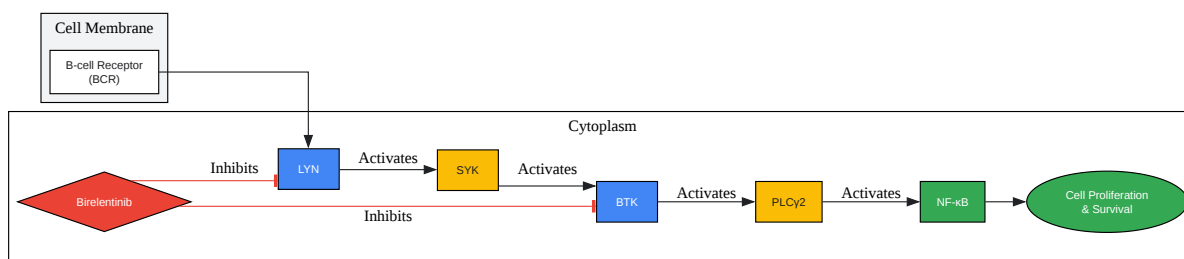
General Methodology:

- Patient Population: Patients with CNS malignancies, such as CNS lymphoma, are often enrolled in these studies as CSF sampling is frequently part of their standard of care.
- Drug Administration: Patients receive **Birelentinib** at the clinically determined dose and schedule.
- Paired Sample Collection: At steady-state, paired CSF and blood samples are collected at the same time point.
- Analysis and Calculation: The total concentrations of **Birelentinib** in CSF and plasma are determined, along with the unbound fraction in plasma. The $K_{p,uu,CSF}$ is then calculated as described for the in vivo animal studies.

Visualizations

Signaling Pathway of LYN/BTK Dual Inhibition

Birelentinib exerts its therapeutic effect by dually inhibiting LYN and BTK, which are key kinases in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the points of intervention of **Birelentinib**.

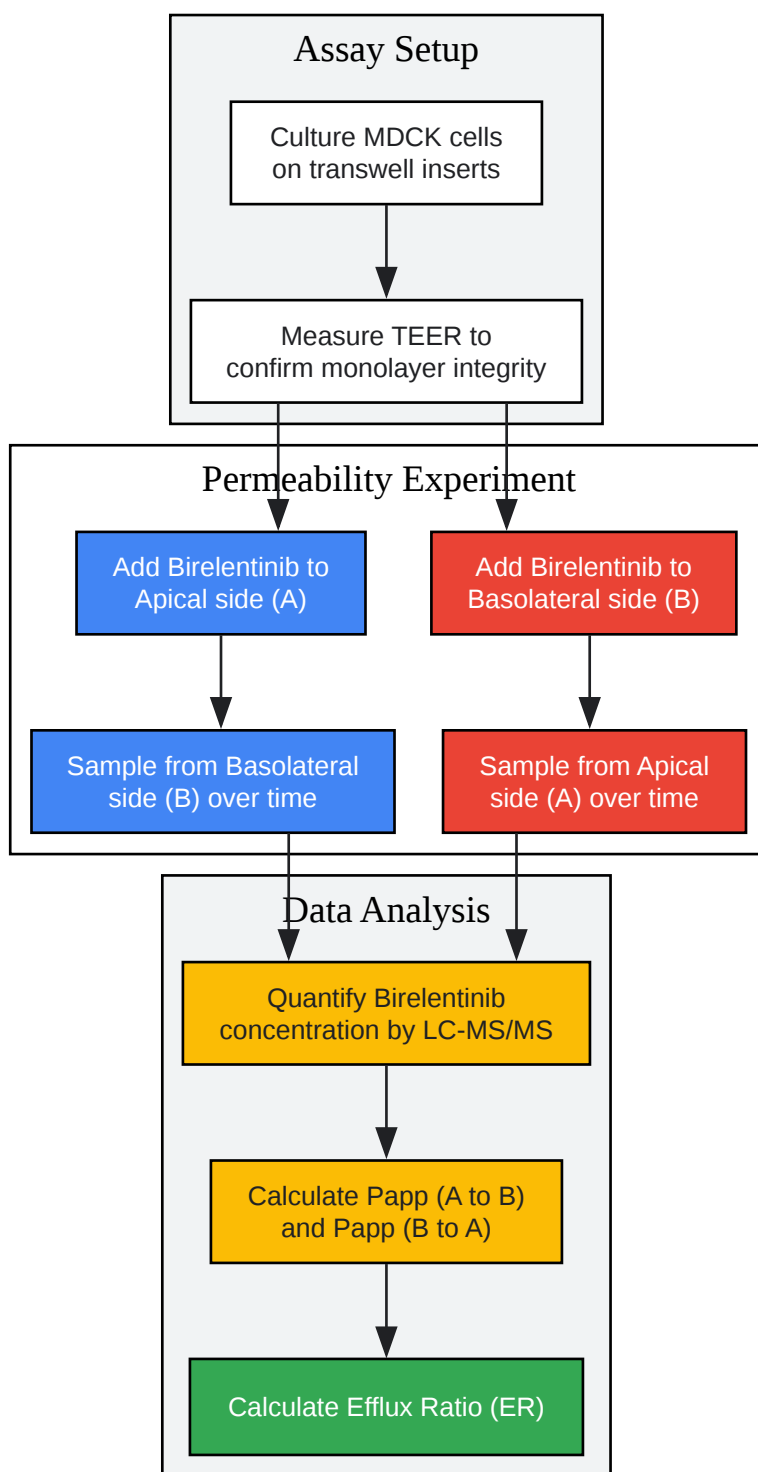


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Caption: **Birelentinib** dually inhibits LYN and BTK in the BCR signaling pathway.

Experimental Workflow for In Vitro BBB Permeability Assay

The following diagram outlines the typical workflow for assessing the permeability and efflux of a compound using a transwell cell culture system.

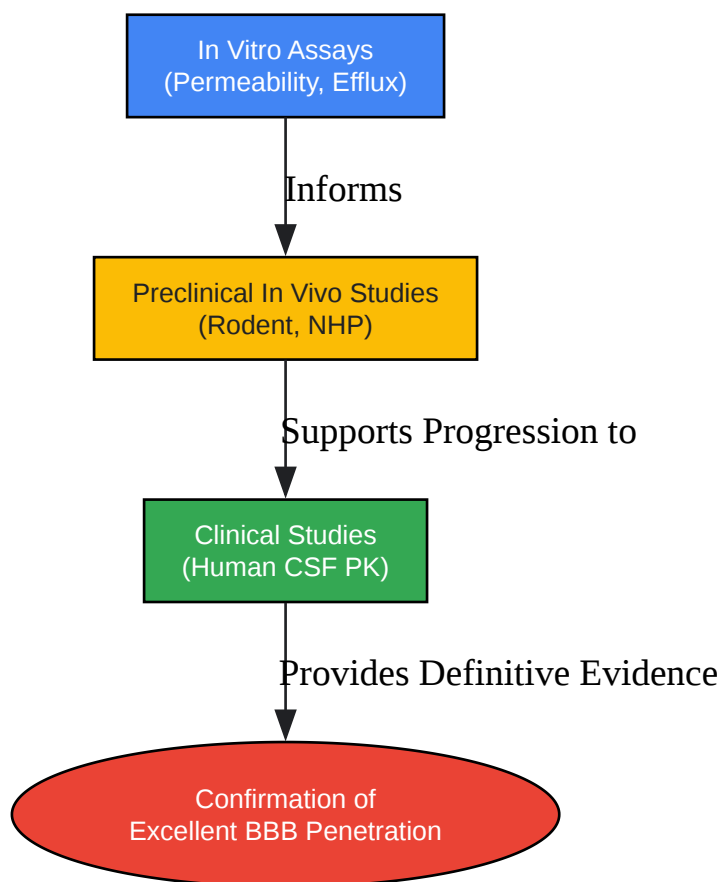


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Caption: Workflow for in vitro BBB permeability and efflux assessment.

Logical Relationship of BBB Penetration Assessment

The comprehensive assessment of a drug's BBB penetration capabilities involves a logical progression from in vitro and preclinical in vivo studies to clinical confirmation.



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Caption: Logical flow for the assessment of BBB penetration.

Conclusion

The available preclinical and clinical data consistently demonstrate that **Birelentinib** possesses excellent blood-brain barrier penetration capabilities. The unbound CSF-to-plasma concentration ratios ($K_{puu,CSF}$) near or exceeding 1.0 in multiple species, including humans, provide strong quantitative evidence for its ability to achieve therapeutic concentrations within the central nervous system. Furthermore, preclinical findings indicate that **Birelentinib** is not a significant substrate for major efflux transporters like P-gp and BCRP, which further facilitates

its CNS exposure. This robust BBB penetration is a critical feature of **Birelentinib**, positioning it as a promising therapeutic agent for B-cell malignancies with CNS involvement.

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